molecular formula C21H21NO3 B2946380 N-[(4-phenyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide CAS No. 354993-14-9

N-[(4-phenyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B2946380
CAS No.: 354993-14-9
M. Wt: 335.403
InChI Key: UCOQGZSBOSBGJM-UHFFFAOYSA-N
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Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures. Core Structure and Research Background N-[(4-phenyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide is a synthetic compound built around the benzofuran-2-carboxamide scaffold, a structure recognized in medicinal chemistry research for its diverse biological activities . The core benzofuran system, a fused benzene and furan ring, is a privileged structure in drug discovery. This compound features a unique substitution pattern, integrating a 4-phenyloxan-4-yl (tetrahydropyran) moiety, which is expected to influence its physicochemical properties and biological interactions. Potential Research Applications and Value Derivatives of benzofuran-2-carboxamide have been investigated for a range of pharmacological activities. Published structure-activity relationship (SAR) studies indicate that similar compounds exhibit significant potential as anticancer agents, with research demonstrating cytotoxic activity against various human cancer cell lines . Furthermore, the benzofuran-2-carboxamide structure is a key feature in compounds studied as allosteric cannabinoid receptor 1 (CB1) modulators, which have been linked to apoptotic antiproliferative effects . Other research avenues for this chemotype include exploration for the treatment of central nervous system disorders, pain, and anxiety, highlighting the versatility of this scaffold in preclinical research . Handling and Disposal Researchers are responsible for handling this compound in accordance with all applicable local, state, and federal regulations. Proper personal protective equipment should be used. Refer to the associated Safety Data Sheet (SDS) for detailed hazard, handling, and disposal information.

Properties

IUPAC Name

N-[(4-phenyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c23-20(19-14-16-6-4-5-9-18(16)25-19)22-15-21(10-12-24-13-11-21)17-7-2-1-3-8-17/h1-9,14H,10-13,15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOQGZSBOSBGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-phenyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactionsThe synthesis may involve the use of reagents such as boron reagents for Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction conditions often include the use of palladium catalysts and base in an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to enhance reaction efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-[(4-phenyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction may produce benzofuran amines.

Scientific Research Applications

N-[(4-phenyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzofuran-2-carboxamide scaffold is highly versatile, with substituents dictating pharmacological profiles. Key analogs include:

Compound Name Substituent Biological Target Key Features
N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide (3R)-1-azabicyclo[2.2.2]oct-3-yl α7 nAChR agonist Enhances working memory in rodents via α7 nAChR activation .
7-Methoxy-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide (C8) 4-sulfamoylphenyl Class I HDAC inhibitor Forms hydrogen bonds with HDAC1/2/3/8 residues (e.g., HIS140, HIS148) and binds Zn²⁺ .
N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide Hydrochloride Piperidin-4-yl Research chemical Improved solubility due to ionizable piperidine group; used in neuropharmacology studies .
N-(4-Hydroxybutyl)-1-benzofuran-2-carboxamide 4-hydroxybutyl Unknown Lower molecular weight (233.26) enhances membrane permeability .
N-(4-Acetylphenyl)-1-benzofuran-2-carboxamide 4-acetylphenyl Unknown Acetyl group may influence metabolic stability and cytochrome P450 interactions .

Key Observations :

  • The α7 nAChR agonist () demonstrates that bicyclic amine substituents enhance receptor selectivity and cognitive effects.
  • C8 () highlights the importance of sulfamoyl groups in HDAC inhibition, enabling Zn²⁺ coordination and hydrophobic interactions.

Pharmacological and Mechanistic Differences

  • Binding Interactions :
    • C8 forms hydrogen bonds with HDAC1 residues (HIS140, HIS148) and Zn²⁺ at 2 Å distance .
    • In contrast, the (4-phenyloxan-4-yl)methyl group may prioritize hydrophobic interactions over metal coordination, suggesting a different target profile.
  • Therapeutic Potential: α7 nAChR agonists are explored for Alzheimer’s disease . HDAC inhibitors like C8 are candidates for cancer and neurodegenerative disorders .

Physicochemical Properties

Property N-[(4-Phenyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide* C8 N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide
Molecular Weight ~349.4 (estimated) 334.31 280.74
Solubility Low (lipophilic substituent) Moderate (polar sulfamoyl group) High (hydrochloride salt)
logP (Predicted) ~3.5 ~2.8 ~1.2

*Estimated based on structural analogs.

Biological Activity

N-[(4-phenyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anti-tumor, antibacterial, and antiviral properties.

Chemical Structure and Properties

The compound features a benzofuran core structure, which consists of a fused benzene and furan ring, along with a carboxamide functional group. Its chemical formula is C21H21NO3C_{21}H_{21}NO_3 and it possesses a molecular weight of approximately 335.40 g/mol. The IUPAC name for this compound is this compound.

The biological activity of this compound is believed to arise from its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors by binding to them, thereby influencing various biochemical pathways. For instance, benzofuran derivatives have been shown to inhibit enzymes involved in cancer cell proliferation, which suggests that this compound could have similar effects.

Anticancer Properties

Research indicates that benzofuran derivatives can exhibit significant cytotoxic activity against various cancer cell lines. A study on related compounds demonstrated that modifications in their structure greatly influenced their anticancer efficacy. For example, a derivative with a bromine substitution exhibited an IC50 value of 5 μM against K562 leukemia cells, highlighting the importance of structural variations in biological activity .

Table 1: Summary of Anticancer Activity of Benzofuran Derivatives

CompoundTarget Cell LineIC50 (μM)Mechanism
MCC1019A549 (Lung)16.4PLK1 inhibition
Compound 4HCT116Not specifiedHIF-1 pathway inhibition
Compound XK5625Cytotoxicity via apoptosis

Antibacterial and Antiviral Activities

In addition to anticancer properties, this compound has been explored for its antibacterial and antiviral activities. Similar benzofuran compounds have shown effectiveness against various bacterial strains and viruses by disrupting their cellular processes or inhibiting key proteins necessary for their replication.

Case Studies

Several studies have investigated the biological activities of benzofuran derivatives:

  • Study on Anticancer Activity : A series of benzofuran derivatives were synthesized and tested for their antiproliferative effects on human mammary gland epithelial cells (MCF-10A). The results revealed that specific modifications led to enhanced cytotoxicity against cancer cells while sparing normal cells .
  • Mechanistic Insights : Research focusing on the interaction between benzofuran derivatives and the AKT signaling pathway showed that certain compounds could effectively inhibit this pathway, leading to reduced tumor growth in vivo models .
  • Bacterial Inhibition : Another study evaluated the antibacterial properties of related compounds against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects that warrant further investigation into their potential as therapeutic agents .

Q & A

Q. What are the recommended synthetic routes for N-[(4-phenyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide?

The compound can be synthesized via carboxamide coupling between 1-benzofuran-2-carboxylic acid and the amine derivative N-[(4-phenyloxan-4-yl)methyl]. A typical procedure involves activating the carboxylic acid with coupling agents like EDCI/HOBt or DCC, followed by reaction with the amine in anhydrous solvents (e.g., DMF or THF) under nitrogen . Purification is achieved via column chromatography, with yields optimized by controlling stoichiometry and reaction time.

Q. How is the purity and structural integrity of the compound verified?

Purity is assessed using HPLC (≥95% purity) and thin-layer chromatography (TLC). Structural confirmation relies on 1^1H NMR, 13^{13}C NMR, and high-resolution mass spectrometry (HRMS). For example, 1^1H NMR signals for the benzofuran moiety (δ 7.2–7.6 ppm) and oxane ring protons (δ 3.5–4.0 ppm) are critical markers. Elemental analysis (C, H, N) further validates stoichiometric composition .

Q. What solvents and conditions are optimal for recrystallization?

Recrystallization from chloroform/ethanol mixtures (1:3 v/v) at low temperatures (0–4°C) yields high-purity crystals. Solvent polarity and cooling rates must be optimized to avoid amorphous precipitation. X-ray crystallography (if feasible) can confirm crystal packing and stereochemistry .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

Conflicting data (e.g., overlapping NMR peaks) are addressed using 2D NMR techniques (COSY, HSQC, HMBC) to map proton-carbon correlations. For instance, HMBC can confirm the amide linkage by correlating the carbonyl carbon (δ ~165 ppm) with adjacent protons. Computational methods, such as density functional theory (DFT), predict NMR shifts and validate experimental observations .

Q. What computational strategies enhance understanding of the compound’s reactivity?

DFT calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as amide bond formation energetics or steric effects from the oxane ring. Molecular docking studies may predict binding affinities if the compound targets biological receptors (e.g., enzymes). Transition state analysis identifies rate-limiting steps in synthesis .

Q. How can statistical experimental design (DoE) optimize reaction yields?

DoE methods like factorial design or response surface methodology (RSM) systematically vary parameters (e.g., temperature, reagent ratios, solvent polarity). For example, a central composite design can identify optimal conditions for maximizing yield while minimizing side reactions. Data analysis tools (e.g., ANOVA) prioritize influential factors .

Q. What in vitro assays are suitable for evaluating biological activity?

Antimicrobial activity can be tested via broth microdilution (MIC assays) against bacterial/fungal strains. Cytotoxicity studies (e.g., MTT assay on cancer cell lines) assess therapeutic potential. Structure-activity relationships (SAR) are explored by modifying the oxane or benzofuran moieties and comparing bioactivity .

Methodological Considerations

Q. How are reaction intermediates characterized in multi-step syntheses?

Intermediates (e.g., N-[(4-phenyloxan-4-yl)methyl]amine) are monitored using LC-MS and IR spectroscopy (amide I band at ~1650 cm1^{-1}). Quenching aliquots at timed intervals helps track reaction progress. Protecting groups (e.g., Boc) may be employed for sensitive intermediates .

Q. What analytical techniques resolve enantiomeric impurities?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers. Circular dichroism (CD) spectroscopy or polarimetry quantifies optical purity. Asymmetric synthesis routes using chiral catalysts (e.g., BINOL-derived) can enforce stereochemical control .

Q. How are stability and degradation profiles studied under varying conditions?

Forced degradation studies (acid/base hydrolysis, thermal stress) identify labile functional groups. Stability is monitored via accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products are characterized using LC-MS/MS .

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